REACTION_CXSMILES
|
N1C2C(=CC=CC=2)C=N1.Br[C:11]1[CH:24]=[CH:23][C:14]2[C:15]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[N:16][O:17][C:13]=2[CH:12]=1.BrC1C=CC(Br)=CC=1[N+]([O-])=O.C(OCC)(=O)CC(OCC)=O.C(ON=O)CC(C)C>>[O:17]1[C:13]2[CH:12]=[CH:11][CH:24]=[CH:23][C:14]=2[CH:15]=[N:16]1.[O:17]1[C:13]2[CH:12]=[CH:11][CH:24]=[CH:23][C:14]=2[C:15]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[N:16]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(C(=NO2)C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)Br)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)ON=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1N=CC2=C1C=CC=C2
|
Name
|
|
Type
|
product
|
Smiles
|
O1N=C(C2=C1C=CC=C2)C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N1C2C(=CC=CC=2)C=N1.Br[C:11]1[CH:24]=[CH:23][C:14]2[C:15]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[N:16][O:17][C:13]=2[CH:12]=1.BrC1C=CC(Br)=CC=1[N+]([O-])=O.C(OCC)(=O)CC(OCC)=O.C(ON=O)CC(C)C>>[O:17]1[C:13]2[CH:12]=[CH:11][CH:24]=[CH:23][C:14]=2[CH:15]=[N:16]1.[O:17]1[C:13]2[CH:12]=[CH:11][CH:24]=[CH:23][C:14]=2[C:15]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[N:16]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(C(=NO2)C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)Br)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)ON=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1N=CC2=C1C=CC=C2
|
Name
|
|
Type
|
product
|
Smiles
|
O1N=C(C2=C1C=CC=C2)C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |